molecular formula C17H13NO4S2 B2937569 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 26203-83-8

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No.: B2937569
CAS No.: 26203-83-8
M. Wt: 359.41
InChI Key: FAAGTJHTKMANHP-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a complex organic compound featuring a furan ring, a thioxothiazolidinone moiety, and a phenylpropanoic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid typically involves a multi-step process:

    Formation of the Thioxothiazolidinone Core: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Furan Ring: The furan-2-ylmethylene group is introduced via a Knoevenagel condensation reaction between furan-2-carbaldehyde and the thioxothiazolidinone intermediate.

    Formation of the Phenylpropanoic Acid Moiety: The final step involves the coupling of the intermediate with a phenylpropanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch or Continuous Flow Processes: To enhance yield and purity.

    Use of Catalysts and Optimized Reaction Conditions: To reduce reaction times and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products:

    Oxidation Products: Furanones and other oxidized derivatives.

    Reduction Products: Thiazolidinones and reduced sulfur-containing compounds.

    Substitution Products: Various substituted phenyl derivatives depending on the substituents introduced.

Chemistry:

    Synthesis of Derivatives: Used as a starting material for synthesizing various biologically active derivatives.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

    Anti-inflammatory Agents: Studied for its potential to act as an anti-inflammatory compound.

    Cancer Research: Explored for its potential cytotoxic effects against cancer cells.

Industry:

    Pharmaceuticals: Potential use in the development of new drugs.

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit specific enzymes involved in microbial or cancer cell metabolism.

    Receptor Binding: Potential to bind to specific receptors, modulating biological pathways.

    Reactive Oxygen Species (ROS) Generation: May induce oxidative stress in target cells, leading to cell death.

Comparison with Similar Compounds

    Thiazolidinediones: Such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid, which have various industrial applications.

    Phenylpropanoic Acids: Such as ibuprofen and naproxen, which are well-known anti-inflammatory drugs.

Uniqueness:

    Structural Complexity: The combination of furan, thioxothiazolidinone, and phenylpropanoic acid moieties is unique.

    Biological Activity: Its potential antimicrobial, anti-inflammatory, and anticancer activities distinguish it from other similar compounds.

This detailed overview provides a comprehensive understanding of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c19-15-14(10-12-7-4-8-22-12)24-17(23)18(15)13(16(20)21)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,20,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAGTJHTKMANHP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.